methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its complex structure, which includes a dimethylamino group, a phenyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a dimethylamino-methylene compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions often conducted in polar solvents like DMF or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted thiophenes.
Scientific Research Applications
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new organic materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate ester group but differ in their substituents.
Phenylthiophene derivatives: Compounds with a phenyl group attached to the thiophene ring, similar to the target compound.
Dimethylamino-substituted thiophenes: These compounds have a dimethylamino group attached to the thiophene ring.
Uniqueness
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-(dimethylaminomethylideneamino)-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-17(2)10-16-13-12(11-7-5-4-6-8-11)9-20-14(13)15(18)19-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAKUCCQOJGVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(SC=C1C2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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